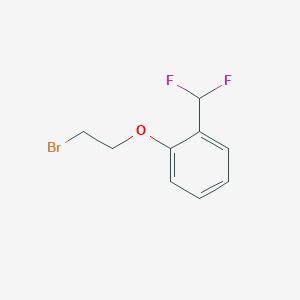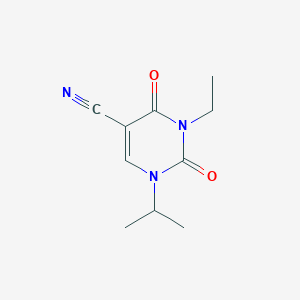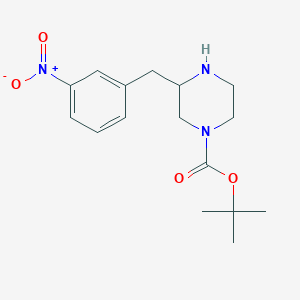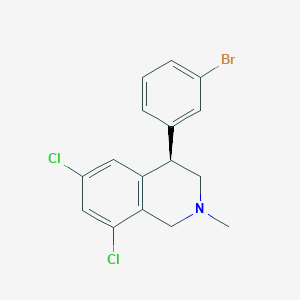
(R)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to a tetrahydroisoquinoline backbone. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the use of bromination and chlorination reactions to introduce the bromine and chlorine atoms into the phenyl and isoquinoline rings, respectively. The methyl group is often introduced through alkylation reactions. The reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often employ more efficient and cost-effective methods, such as continuous flow reactors and automated synthesis systems, to enhance production rates and reduce waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoquinoline derivatives with varying functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for probing biological pathways and understanding molecular mechanisms.
Medicine
In medicine, ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is investigated for its potential therapeutic properties. Its unique chemical structure may confer bioactivity, making it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional group diversity enable the creation of products with specific properties, such as polymers, coatings, and electronic materials.
作用機序
The mechanism of action of ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the tetrahydroisoquinoline core, allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
®-3-(Boc-amino)-3-(3-bromophenyl)propionic acid: This compound shares the bromophenyl group but differs in its overall structure and functional groups.
3-Bromophenol: Contains the bromophenyl group but lacks the isoquinoline and dichloro components.
(3R)-2,3-Dibromo-3-phenylpropanoic acid: Similar in having bromine atoms but differs in the rest of the molecular structure.
Uniqueness
®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of bromine, chlorine, and methyl groups on the tetrahydroisoquinoline scaffold. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
特性
分子式 |
C16H14BrCl2N |
|---|---|
分子量 |
371.1 g/mol |
IUPAC名 |
(4R)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H14BrCl2N/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3/t14-/m1/s1 |
InChIキー |
LJCWTVCXFOSCRP-CQSZACIVSA-N |
異性体SMILES |
CN1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br |
正規SMILES |
CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B14866618.png)
![[(2R,3S,4R)-5-oxo-2,3,4-tris(phenylmethoxy)pentyl] methanesulfonate](/img/structure/B14866619.png)
![9-Oxo-3-azabicyclo[3.3.1]nonane-1-carbonitrile Hydrate HCl](/img/structure/B14866628.png)
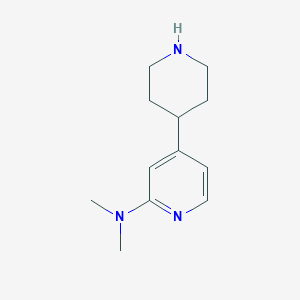
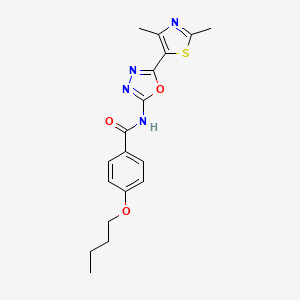
![(4-cyclohexylpiperazin-1-yl)[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B14866644.png)



